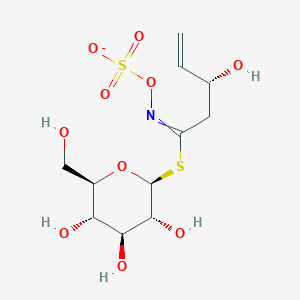
(R)-2-Hydroxy-3-butenyl glucosinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progoitrin(1-) is a xi-progoitrin(1-) that is the conjugate base of progoitrin. It is a conjugate base of a progoitrin.
Scientific Research Applications
Plant-Herbivore Interactions
Research on Brassica oleracea populations reveals significant differences in glucosinolate levels, including high levels of 3-butenyl glucosinolate and low levels of 2-hydroxy-3-butenyl glucosinolate in specific populations. These variations are attributed to genetic differences and environmental factors affecting plant-herbivore interactions (Mithen, Raybould, & Giamoustaris, 1995).
Biological Activities and Herbivory Resistance
2-Hydroxybut-3-enyl glucosinolate, closely related to 2-hydroxy-3-butenyl glucosinolate, demonstrates various biological activities, including resistance against generalist herbivory. Its biosynthesis involves specific enzymes that convert 3-butenyl glucosinolate into 2-hydroxybut-3-enyl glucosinolate (Hansen et al., 2008).
Metabolic Studies in Brassica Napus
A study on Brassica napus cultivars reveals insights into the metabolism of glucosinolates, including the inefficiency of desulpho-3-butenyl-glucosinolate as a precursor to 2-hydroxy-3-butenylglucosinolate, suggesting a metabolic block in certain cultivars (Josefsson, 1971).
Genetics and Biochemical Activity
The biochemistry and genetics of glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, are significant in various Brassicaceae species. These glucosinolates are integral to the plant's response to environmental stresses and herbivory (Mithen, 2001).
Occurrence in Nature
Research on Stanleya pinnata and other species has identified 2-hydroxy-3-butenyl-glucosinolate as a major constituent. Its occurrence and levels are influenced by environmental factors such as selenium concentration (Bertelsen, Gissel-nielsen, Ki˦r, & Skrydstrup, 1988).
Concentration Variability in Plants
Studies on Brassica napus demonstrate variability in glucosinolate profiles, including 2-hydroxy-3-butenyl glucosinolate, across different developmental stages and plant tissues. This variability affects the plant's interaction with pests and diseases (Fieldsend & Milford, 1994).
Isolation and Identification
Methods have been developed to isolate and identify glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, from various plant species. These methods are crucial for studying the compound's role in plant biology and ecology (Olsen & Sørensen, 1979).
Role in Animal Nutrition
Glucosinolates, including 3-butenyl and 2-hydroxy-3-butenyl glucosinolate, are significant in animal nutrition, particularly in feeds derived from Brassica species. Their content and composition influence animal health and production (Tripathi & Mishra, 2007).
Separation Techniques
Advanced separation techniques have been employed to isolate 2-hydroxy-3-butenyl glucosinolate from rapeseed residues, highlighting its potential for further biochemical and pharmacological studies (Du et al., 2008).
properties
Product Name |
(R)-2-Hydroxy-3-butenyl glucosinolate |
|---|---|
Molecular Formula |
C11H18NO10S2- |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |
InChI Key |
MYHSVHWQEVDFQT-ILPXZUKPSA-M |
Isomeric SMILES |
C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



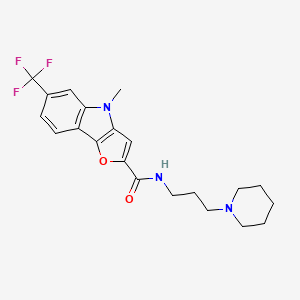
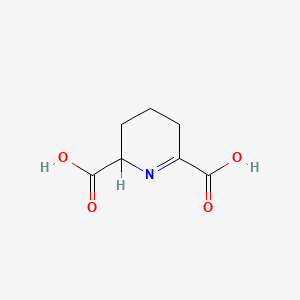

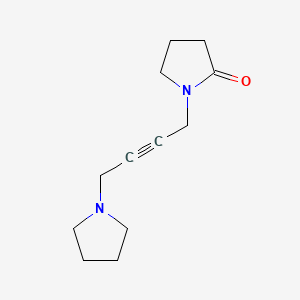
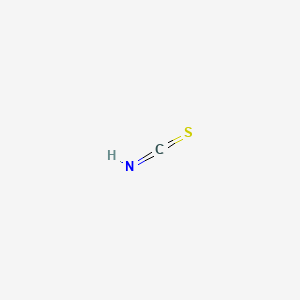

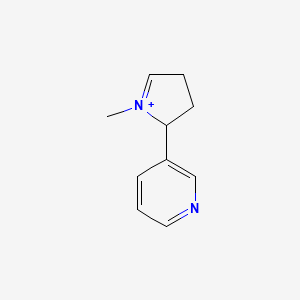

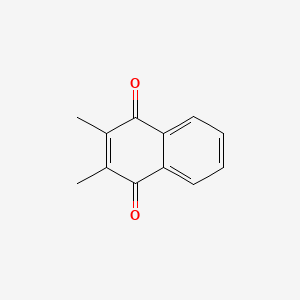

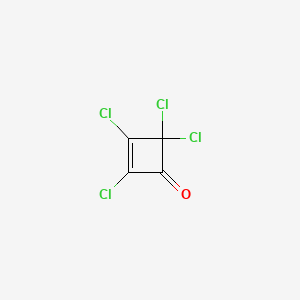


![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)